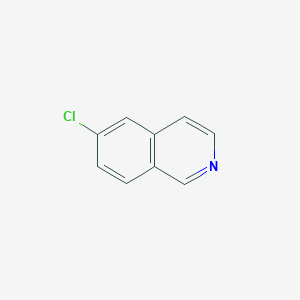

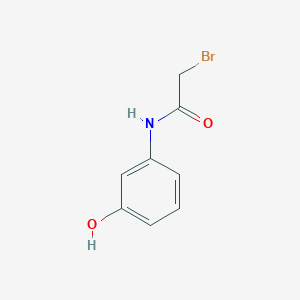

![molecular formula C17H22N4 B1281312 1'-苄基-3,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶] CAS No. 65092-20-8](/img/structure/B1281312.png)

1'-苄基-3,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

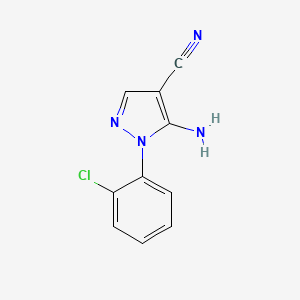

The compound 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a tetracyclic spiropiperidine, which is a class of compounds that have been studied for their potential psychotropic activities. These compounds are characterized by their spirocyclic structure, where a piperidine ring is fused to another cyclic system. The presence of a benzyl group indicates a phenyl group attached to the nitrogen atom of the piperidine ring, which could influence the compound's pharmacological properties.

Synthesis Analysis

The synthesis of related spiropiperidine compounds typically involves the formation of a spirocyclic structure through a key cyclization step. For example, the synthesis of 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives involves the cyclization of an intermediate formed from a bromobenzhydryl ether and a piperidone, followed by acid-catalyzed cyclization . Similarly, the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives is achieved via a 1,3-dipolar cycloaddition reaction, where azomethine ylides generated in situ react with a dipolarophile to form the spirocyclic structure .

Molecular Structure Analysis

The molecular structure of spiropiperidine derivatives is confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy, mass spectrometry, and sometimes single crystal X-ray diffraction studies . These techniques allow for the determination of the stereochemistry and the confirmation of the spirocyclic framework within the molecule.

Chemical Reactions Analysis

Spiropiperidine compounds can undergo various chemical reactions, particularly those that modify the substituents on the piperidine ring or the fused aromatic system. For instance, N-dealkylation is a common reaction used to remove alkyl groups from the nitrogen atom of the piperidine ring, as seen in the synthesis of analogues of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] . The introduction of different substituents can significantly affect the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropiperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of aromatic systems and the spirocyclic nature of these compounds can affect their lipophilicity, which in turn can influence their pharmacokinetic properties. The basicity of the nitrogen in the piperidine ring is also a key factor in their interaction with biological targets .

科学研究应用

合成和化学性质

合成方法: 已通过特定乙腈和乙基衍生物的反应合成了新型苯并[4,5]咪唑并[1,2-a]吡啶衍生物,包括与 1'-苄基-3,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶] 相关的化合物。这些化合物以良好至优良的产率制备,突出了有效的合成路线 (Goli-Garmroodi 等人,2015)。

铜介导合成: 与 1'-苄基-3,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶] 密切相关的咪唑并[1,5-a]吡啶的有效构建涉及三组分反应,铜促进的胺化是一个关键步骤。此过程在一锅中形成多个 C-N 键,展示了一种新颖的合成途径 (Xie, Peng, & Zhu, 2016)。

潜在的生物学和药理活性

受体亲和力: 对与 1'-苄基-3,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶] 结构相似的化合物的研究显示出对 σ1 和 σ2 受体的显着亲和力,表明具有潜在的生物受体相互作用和药理学意义 (Maier & Wünsch, 2002)。

抗病毒特性: 咪唑并[4,5-c]吡啶的一些衍生物已表现出有效的抗病毒活性,这表明像 1'-苄基-3,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶] 这样的相关化合物也可能具有抗病毒特性 (Puerstinger 等人,2007)。

化学结构和构象分析

- 晶体结构分析: 对与 1'-苄基-3,5,6,7-四氢螺[咪唑并[4,5-c]吡啶-4,4'-哌啶] 结构相似的化合物的研究提供了对其晶体结构和构象性质的见解,这对于理解它们的化学和生物学行为至关重要 (Pfaffenrot, Schollmeyer, & Laufer, 2012)。

属性

IUPAC Name |

1'-benzylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-2-4-14(5-3-1)12-21-10-7-17(8-11-21)16-15(6-9-20-17)18-13-19-16/h1-5,13,20H,6-12H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTBQJYYYGUAGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CCN(CC2)CC3=CC=CC=C3)C4=C1NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501128783 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65092-20-8 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65092-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

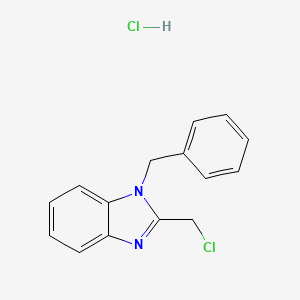

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)